molecular formula C23H26F3N3O3 B2827059 N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 955594-64-6

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2827059
CAS No.: 955594-64-6
M. Wt: 449.474
InChI Key: WLRDKVAAJMGCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety, a trifluoromethoxyphenyl group, and an oxalamide linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propyl Group: Alkylation reactions are used to introduce the propyl group to the tetrahydroquinoline ring.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves nucleophilic aromatic substitution reactions, where the trifluoromethoxy group is introduced to the phenyl ring.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxalamide linkage to amine derivatives.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide
  • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide

Uniqueness

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to its oxalamide linkage and trifluoromethoxyphenyl group, which confer distinct chemical and biological properties compared to similar compounds. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c1-2-13-29-14-3-4-17-15-16(5-10-20(17)29)11-12-27-21(30)22(31)28-18-6-8-19(9-7-18)32-23(24,25)26/h5-10,15H,2-4,11-14H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRDKVAAJMGCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.